molecular formula C8H14ClN B13530650 2-Cyclobutylbut-3-yn-2-aminehydrochloride

2-Cyclobutylbut-3-yn-2-aminehydrochloride

Cat. No.: B13530650
M. Wt: 159.65 g/mol
InChI Key: FRUWSZHZAMMVNF-UHFFFAOYSA-N
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Description

2-Cyclobutylbut-3-yn-2-amine hydrochloride is a structurally unique compound characterized by a cyclobutyl moiety attached to a propargylamine backbone (but-3-yn-2-amine) in its hydrochloride salt form. The molecule features a triple bond between carbons 3 and 4 of the butyn chain and an amine group at position 2, which is also substituted with a cyclobutyl ring. Its molecular formula is inferred as C₈H₁₅ClN (cyclobutyl: C₄H₇, butyn-2-amine: C₄H₇N, plus HCl).

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

2-cyclobutylbut-3-yn-2-amine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-3-8(2,9)7-5-4-6-7;/h1,7H,4-6,9H2,2H3;1H

InChI Key

FRUWSZHZAMMVNF-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CCC1)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Component Role
Cyclobutyl-containing precursor Provides the cyclobutyl ring structure
Terminal alkyne substrate Provides the but-3-yn moiety
Amine precursor Source of the amino group
Strong base (NaH, KOtBu) Deprotonates alkyne for nucleophilic attack
Hydrochloric acid (HCl) Converts free amine to hydrochloride salt

Synthetic Route

  • Alkyne Deprotonation : The terminal alkyne is treated with a strong base such as sodium hydride or potassium tert-butoxide under inert atmosphere to generate the acetylide anion. This step is crucial to activate the alkyne for subsequent nucleophilic attack.

  • Nucleophilic Attack and Amine Introduction : The acetylide anion undergoes nucleophilic substitution or addition with an amine-containing electrophile or precursor. This step forms the but-3-yn-2-amine backbone with the cyclobutyl ring attached.

  • Salt Formation : The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, improving the compound’s solubility and stability.

  • Purification : The product is purified by standard methods such as recrystallization or chromatography to obtain pure 2-Cyclobutylbut-3-yn-2-amine hydrochloride.

Reaction Conditions

Step Conditions
Alkyne deprotonation Room temperature to 80°C, inert atmosphere
Nucleophilic substitution Stirring for several hours (e.g., 3 h at 80°C)
Salt formation Acid-base reaction at ambient temperature
Purification Recrystallization from suitable solvents

Continuous flow reactors may be employed in industrial settings to optimize mixing, temperature control, and reaction time, leading to enhanced yield and purity.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Notes
1. Alkyne deprotonation Sodium hydride or potassium tert-butoxide, inert atmosphere, RT to 80°C Generate acetylide anion Critical for nucleophilic reactivity
2. Nucleophilic substitution Amine precursor, stirring at 80°C for 3 hours Form amine-alkyne backbone Reaction time and temperature optimize yield
3. Salt formation Hydrochloric acid, ambient temperature Convert amine to hydrochloride salt Enhances solubility and stability
4. Purification Recrystallization or chromatography Obtain pure compound Purity essential for downstream use

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylbut-3-yn-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines or alkanes.

    Substitution: Formation of substituted amines or alkynes.

Scientific Research Applications

2-Cyclobutylbut-3-yn-2-aminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclobutylbut-3-yn-2-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability, a feature absent in the target compound .
  • The branched isopropyl group in ’s compound may improve bioavailability compared to the linear alkyne chain in the target molecule .

Physicochemical and Analytical Considerations

Reactivity

  • The alkyne group in the target compound may participate in click chemistry or polymerization reactions, unlike the ester or branched amine groups in the analogs. This could necessitate specialized handling or formulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Cyclobutylbut-3-yn-2-amine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Cyclobutyl group introduction : Use cyclobutane derivatives (e.g., cyclobutylmagnesium bromide) in nucleophilic addition to a propargyl amine precursor.

Amine protection/deprotection : Employ tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions during alkyne formation.

Hydrochloride salt formation : Treat the free amine with HCl in anhydrous ether or methanol under controlled pH.

  • Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of the alkyne moiety . Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for structural characterization of 2-Cyclobutylbut-3-yn-2-amine hydrochloride?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Identify cyclobutyl protons (δ 1.5–2.5 ppm, multiplet) and alkyne protons (δ 2.8–3.2 ppm). The amine hydrochloride proton appears as a broad singlet (δ 8.0–10.0 ppm) .
  • IR spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and NH⁺Cl⁻ vibrations (~2500–3000 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (e.g., C₈H₁₃ClN via ESI+) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Protocol :

Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

Hygroscopicity testing : Store samples at 25°C/60% RH and monitor mass changes over 14 days.

Light sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation via HPLC .

  • Recommendation : Store in amber vials at –20°C under desiccation to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How does the cyclobutyl moiety influence the compound’s reactivity compared to cyclohexyl or aromatic analogs?

  • Structure-Activity Relationship (SAR) :

  • Steric effects : The smaller cyclobutyl ring increases steric strain, potentially enhancing electrophilic reactivity at the alkyne site compared to bulkier cyclohexyl groups .
  • Electronic effects : The strained cyclobutyl ring may polarize the alkyne, facilitating nucleophilic additions (e.g., click chemistry with azides) .
  • Comparative data : Cyclohexyl analogs (e.g., 2-Cyclohexylbut-3-yn-2-amine) show 20% lower reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) assays .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., monoamine oxidases). Focus on the alkyne’s potential for covalent bond formation.

DFT calculations : Analyze electron density maps to identify reactive sites (e.g., alkyne π-electrons for electrophilic attack) .

MD simulations : Simulate solvation effects in physiological buffers (pH 7.4) to assess stability of the hydrochloride salt .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case study : If antibacterial assays show conflicting MIC values:

Standardize assays : Use CLSI guidelines with consistent inoculum sizes (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth.

Control variables : Test under anaerobic vs. aerobic conditions, as the alkyne moiety may exhibit oxygen-dependent reactivity .

Validate via orthogonal methods : Compare disk diffusion, microdilution, and time-kill assays to confirm results .

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